molecular formula C11H9NO4 B1282495 3-(Benzyloxy)isoxazole-5-carboxylic acid CAS No. 2552-54-7

3-(Benzyloxy)isoxazole-5-carboxylic acid

Cat. No. B1282495
CAS RN: 2552-54-7
M. Wt: 219.19 g/mol
InChI Key: GNUCOZFGZRKXGK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isoxazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The specific structure of 3-(Benzyloxy)isoxazole-5-carboxylic acid includes a benzyloxy substituent at the 3-position and a carboxylic acid group at the 5-position of the isoxazole ring.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5-substituted 3-isoxazolols can be synthesized from beta-keto esters and hydroxylamine, as described in a novel route that avoids the formation of byproducts . Additionally, the synthesis of isoxazole carboxylic acids has been reported using iodoxybenzoic acid (IBX) as an oxidative cyclizing reagent, which is an eco-friendly and non-toxic method . Although these methods do not directly describe the synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic acid, they provide insight into the general synthetic approaches that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids was elucidated through the hydrolysis of their corresponding esters . Similarly, the structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was determined by analyzing the dihedral angles between the benzene and isoxazole rings and the planarity of the carboxylic acid group . These studies highlight the importance of structural analysis in understanding the conformation and stability of isoxazole compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of benzylic alcohols under Mitsunobu conditions . Additionally, the presence of a carboxylic acid group in isoxazole compounds can facilitate the formation of amides, as seen in the synthesis of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives with anti-inflammatory and antibacterial activities . These reactions demonstrate the chemical versatility of isoxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be studied through various analytical techniques. Vibrational and electronic studies of 5-benzimidazole carboxylic acid provided insights into the structural, thermodynamical, and vibrational characteristics of the compound . The analysis of frontier orbital energy gaps and intramolecular electronic interactions can also reveal the electronic properties of these molecules. Furthermore, the crystal structure analysis can shed light on the hydrogen bonding patterns and stability of isoxazole derivatives .

Scientific Research Applications

Synthesis and Rearrangement in Organic Chemistry

3-(Benzyloxy)isoxazole-5-carboxylic acid plays a role in the synthesis and rearrangement of various compounds. For example, isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were obtained through reactions involving similar compounds, demonstrating the versatility of isoxazole derivatives in chemical synthesis (Andrianov et al., 1991).

Applications in Esterification Processes

Isoxazole derivatives, closely related to 3-(Benzyloxy)isoxazole-5-carboxylic acid, have been used as efficient reagents for the esterification of primary and secondary benzylic alcohols and phenols. This demonstrates their utility in selective chemical reactions, particularly under Mitsunobu conditions (Iranpoor et al., 2010).

Role in the Synthesis of Derivatives

The compound has also been involved in the synthesis of isoxazole-4-carboxylic acid derivatives. This process, involving the isomerization of isoxazole compounds, highlights the compound's role in producing structurally diverse molecules, which are significant in various chemical syntheses (Serebryannikova et al., 2019).

Heterocyclic Compounds in Pharmacology

3-(Benzyloxy)isoxazole-5-carboxylic acid is related to heterocyclic compounds that are crucial in pharmacology. They are used as starting reagents and intermediates in the synthesis of drugs, herbicides, and agrochemicals. This underlines the compound's potential relevance in the development of bio-pharmacologically active substances (Vitale & Scilimati, 2013).

Safety And Hazards

While specific safety and hazard information for “3-(Benzyloxy)isoxazole-5-carboxylic acid” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUCOZFGZRKXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545337
Record name 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)isoxazole-5-carboxylic acid

CAS RN

2552-54-7
Record name 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-(benzyloxy)isoxazole-5-carboxylate (1.68 g, 7.2 mmol) and lithium hydroxide monohydrate (0.839 g, 20 mmol) in tetrahydrofuran (20 mL) and water (20 mL) was stirred at 40° C. for 4 h. 1 M hydrochloric acid solution was added to the mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a solid (1.58 g, 100%).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.839 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

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